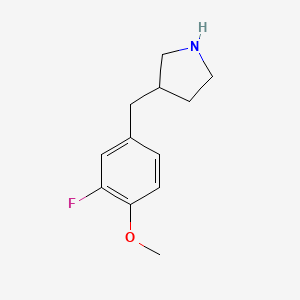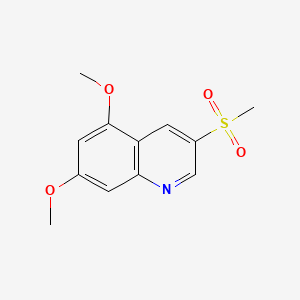
3-Methanesulfonyl-5,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methanesulfonyl-5,7-dimethoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features methanesulfonyl and dimethoxy groups attached to the quinoline core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5,7-dimethoxyquinoline can be achieved through various synthetic routes. One common method involves the sonochemical dehalogenation of substituted 2,4-dichloroquinolines. This process is facilitated by the use of lithium wire in tetrahydrofuran solution . The reaction proceeds stepwise to yield the desired dimethoxyquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
3-Methanesulfonyl-5,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methanesulfonyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce dihydroquinoline compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for biological studies.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methanesulfonyl-5,7-dimethoxyquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may enhance the compound’s ability to form covalent bonds with its targets, leading to increased potency and selectivity.
類似化合物との比較
Similar Compounds
5,7-Dimethoxyquinoline: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.
3-Methanesulfonylquinoline: Lacks the methoxy groups, which may affect its reactivity and biological activity.
5,8-Dimethoxyquinoline: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
3-Methanesulfonyl-5,7-dimethoxyquinoline is unique due to the presence of both methanesulfonyl and dimethoxy groups on the quinoline core. This combination of functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C12H13NO4S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC名 |
5,7-dimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C12H13NO4S/c1-16-8-4-11-10(12(5-8)17-2)6-9(7-13-11)18(3,14)15/h4-7H,1-3H3 |
InChIキー |
WTRKGHXOASFBAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C(C=N2)S(=O)(=O)C)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


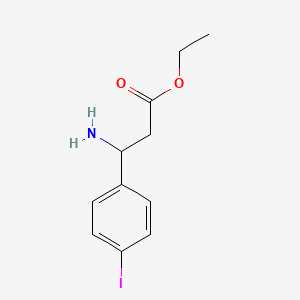
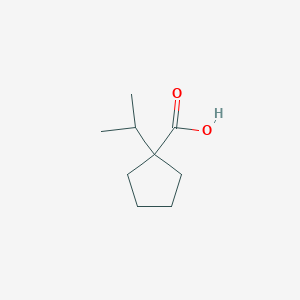
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
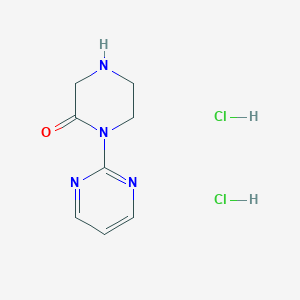
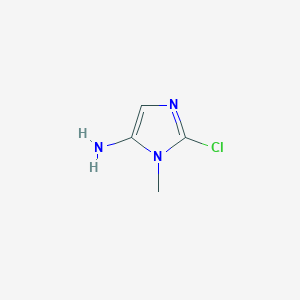

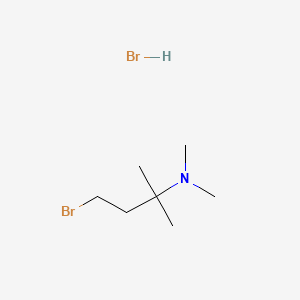



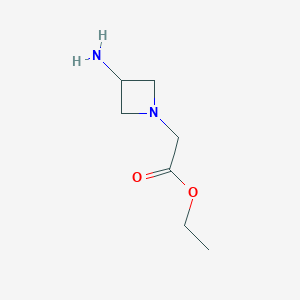
![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
